
3-bromofuran-2,5-dione
Overview
Description
3-Bromofuran-2,5-dione (CAS: 5926-51-2), also known as bromomaleic anhydride, is a halogenated derivative of maleic anhydride. Its molecular formula is C₄HBrO₃, with a molecular weight of 176.95 g/mol . The compound features a furan ring substituted with a bromine atom at position 3 and two ketone groups at positions 2 and 5 (Figure 1). This structure confers unique electronic properties, as evidenced by its contribution to the HOMO (25%) and LUMO (2%) in hybrid molecular systems, where the bromine and furan ring influence electron donation and acceptance .
This compound is widely employed in organic synthesis, particularly in reactions with trivalent phosphorus esters to form ylidic phosphoryl compounds . It also serves as a precursor in Pd-catalyzed C–H bond arylation reactions for synthesizing complex aromatic systems . Its reactivity is modulated by the electron-withdrawing bromine substituent, which enhances electrophilicity at adjacent carbons .
Preparation Methods
Synthetic Route from Dimethyl Itaconate
The most well-documented preparation of 3-bromofuran-2,5-dione involves a three-step sequence: hydrolysis of dimethyl itaconate to itaconic acid, α-bromination of the intermediate, and intramolecular cyclization to form the furan-2,5-dione core. This section dissects each stage, emphasizing reaction mechanisms, optimization strategies, and yields.
Hydrolysis of Dimethyl Itaconate to Itaconic Acid
Dimethyl itaconate (1) undergoes alkaline hydrolysis to yield itaconic acid (2). The reaction is typically conducted in aqueous sodium hydroxide (NaOH) at elevated temperatures (80–100°C) for 4–6 hours. The ester groups are selectively cleaved, producing the dicarboxylic acid in near-quantitative yields. Arfaoui et al. reported a 98% conversion rate under these conditions, with purification achieved through recrystallization from ethanol .
Key Reaction Parameters :
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Solvent : Water or aqueous ethanol
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Base : 2M NaOH
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Temperature : 80–100°C
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Yield : >95%
The reaction’s efficiency stems from the steric accessibility of the ester groups and the stability of the resulting carboxylate intermediates.
Bromination of Itaconic Acid to Diacid Dibromide
The α-bromination of itaconic acid (2) is achieved using phosphorus tribromide (PBr₃) or hydrogen bromide (HBr) in acetic acid. This step introduces bromine at the allylic position, forming 3,4-dibromo-itaconic acid (3). Arfaoui et al. employed HBr in acetic acid under nitrogen atmosphere at 0–5°C to minimize side reactions such as oxidation or polymerization .
Key Reaction Parameters :
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Reagent : 48% HBr in acetic acid
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Temperature : 0–5°C
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Reaction Time : 12 hours
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Yield : 85–90%
The dibrominated product is isolated via vacuum filtration and washed with cold diethyl ether to remove excess HBr.
Cyclization to this compound
The final step involves intramolecular cyclization of 3,4-dibromo-itaconic acid (3) in acetic anhydride. Heating the reaction mixture at 60–70°C for 6–8 hours induces dehydration and ring closure, yielding this compound (5). The crude product is purified by distillation under reduced pressure (81°C at 0.2 mmHg), resulting in a pale yellow liquid that crystallizes at 0°C .
Key Reaction Parameters :
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Solvent : Acetic anhydride
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Temperature : 60–70°C
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Catalyst : None required
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Yield : 92%
Optimization and Reaction Conditions
Role of Nitrogen Atmosphere
The bromination and cyclization steps require strict inert conditions to prevent oxidation of intermediates. Arfaoui et al. conducted both reactions under nitrogen, which stabilized the brominated intermediates and suppressed radical side reactions .
Solvent Selection
Acetic anhydride serves dual roles in the cyclization step: as a solvent and a dehydrating agent. Its high polarity facilitates the cyclization mechanism, while its reactivity toward water ensures complete dehydration of the diacid dibromide .
Temperature Control
Low temperatures (0–5°C) during bromination prevent HBr evaporation and enhance regioselectivity. Conversely, moderate heating (60–70°C) in the cyclization step accelerates ring closure without decomposing the product .
Characterization and Analytical Data
The identity and purity of this compound were confirmed through spectroscopic and elemental analysis:
Spectroscopic Data
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¹³C NMR (CDCl₃) : δ 18.7 (CH₂Br), 131.8 (=CH), 148.0–163.5 (carbonyl carbons) .
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IR (KBr) : 1840 cm⁻¹ (C=O stretch), 650 cm⁻¹ (C-Br stretch) .
Elemental Analysis
Comparison with Existing Methodologies
Prior to Arfaoui’s work, the sole reported synthesis of this compound involved bromination of maleic anhydride using bromine in carbon tetrachloride. However, this method suffered from low yields (50–60%) and poor regioselectivity due to competing dibromination . The Arfaoui protocol addresses these issues by:
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Using dimethyl itaconate as a cheap, commercially available starting material.
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Avoiding harsh brominating agents (e.g., Br₂) that promote side reactions.
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Achieving a 92% overall yield through optimized temperature and solvent control.
Scientific Research Applications
Applications in Chemistry
Intermediate in Organic Synthesis
3-Bromofuran-2,5-dione serves as a key intermediate in the synthesis of various organic compounds. It is instrumental in the production of:
- Carboxylic acids
- Esters
- Alcohols
- Fatty amides
These derivatives are essential for developing pharmaceuticals and agrochemicals.
Reactivity and Reaction Types
The compound can participate in several types of reactions:
- Oxidation: Forms various oxidized products.
- Reduction: Can be reduced to yield bromomaleic acid or other derivatives.
- Substitution: The bromine atom can be replaced by other functional groups.
Biological Applications
Protein and Peptide Modifications
In biological research, this compound is utilized to study modifications of proteins and peptides. Its reactivity allows for specific interactions with amino acid residues, facilitating the investigation of protein structure and function.
Anticancer Research
Recent studies have indicated that furan derivatives exhibit significant anticancer properties. For instance, derivatives synthesized from this compound have shown promising antiproliferative activity against various tumor cell lines. These compounds can induce apoptotic cell death through mechanisms involving DNA intercalation and inhibition of topoisomerases .
Medical Applications
Precursor for Pharmaceutical Compounds
this compound is a valuable precursor in the synthesis of various pharmaceutical agents. Its derivatives have been explored for their potential as:
- Antitumor agents
- Antimicrobial compounds
- Anti-inflammatory drugs
The ability of these compounds to interact with biological targets makes them candidates for drug development .
Industrial Applications
Production of Dyes and Adhesives
In industrial settings, this compound is employed in producing dyes and adhesives. Its properties as an initiator and photosensitizer make it useful in photopolymerization processes.
Data Summary Table
Application Area | Specific Uses | Key Findings |
---|---|---|
Chemistry | Intermediate for organic synthesis | Essential for producing carboxylic acids, esters, alcohols |
Biology | Protein modifications | Aids in studying protein structure; potential anticancer activity |
Medicine | Pharmaceutical precursor | Promising candidates for antitumor and antimicrobial drugs |
Industry | Dyes and adhesives production | Useful as an initiator and photosensitizer |
Case Studies
- Antitumor Activity Study : A study demonstrated that derivatives of this compound exhibited high antiproliferative potency against drug-resistant tumor cell lines. The selected compounds induced apoptosis through DNA intercalation and inhibition of topoisomerases .
- Synthesis of Bioactive Compounds : Research has shown that modifying this compound can lead to the development of new bioactive compounds with enhanced therapeutic profiles. This includes the synthesis of novel carboxamides that demonstrate improved solubility and bioavailability .
Mechanism of Action
3-bromofuran-2,5-dione exerts its effects through conjugate addition reactions, where it acts as an electron acceptor. This mechanism involves the formation of a covalent bond between the compound and a nucleophile, leading to the creation of a stable adduct. The molecular targets and pathways involved include various nucleophilic sites on proteins and peptides .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Properties
The following table summarizes key structural and electronic differences between 3-bromofuran-2,5-dione and related five-membered ring 2,5-dione derivatives:
- This compound : The bromine atom significantly lowers the energy barrier for nucleophilic attack at C4 compared to C3 (Δ ≈ 10 kJ/mol), as shown in DFT studies .
- Piperazine-2,5-dione derivatives : These compounds, such as (3Z,6S)-3-benzylidene-6-isobutylpiperazine-2,5-dione, exhibit planar structures with electron-donating substituents that enhance antiviral activity .
- Pyrrole-2,5-dione derivatives : Substituents like benzylidene or imidazolyl groups introduce stereoisomerism (Z/E), affecting anti-inflammatory and antibacterial potency .
Pharmacokinetic and Stability Considerations
- This compound : High reactivity limits its stability in biological systems.
- Pyrrolidine-2,5-dione derivatives : Modifications with arylpiperazine moieties improve blood-brain barrier penetration, enabling CNS-targeted activity (e.g., 5-HT1A receptor affinity) .
Biological Activity
3-Bromofuran-2,5-dione, also known as bromomaleic anhydride, is a compound that has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and applications in various fields, supported by relevant research findings and data.
This compound has the molecular formula C₄HBrO₃ and a molecular weight of 176.953 g/mol. It is characterized by a furan ring with a bromine substituent and two carbonyl groups. The compound exhibits a boiling point of approximately 215 °C and a density of 1.905 g/cm³ .
The biological activity of this compound can be attributed to several mechanisms:
- Covalent Binding : The compound can form covalent bonds with nucleophilic residues in proteins, leading to modifications that affect protein function.
- Hydrogen Bonding : Interactions through hydrogen bonding can influence the binding affinity of enzymes and receptors.
- π-π Stacking : The aromatic nature of the furan ring allows for π-π stacking interactions, which can stabilize protein-ligand complexes.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, outperforming traditional antibiotics in some cases. For instance, it demonstrated effective inhibition against Escherichia coli with a minimum inhibitory concentration (MIC) comparable to established antibiotics like streptomycin .
Anti-inflammatory Effects
Studies have highlighted the anti-inflammatory potential of furan derivatives, including this compound. In vitro assays have demonstrated its ability to reduce pro-inflammatory cytokine production in cell cultures, suggesting its role in modulating inflammatory pathways .
Anticancer Properties
The compound has also been investigated for its anticancer effects. It has been found to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. This activity suggests potential applications in cancer therapy .
Research Findings and Case Studies
A summary of key studies examining the biological activities of this compound is provided below:
Applications
This compound has diverse applications across various fields:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-bromofuran-2,5-dione, and what spectroscopic methods are used for its characterization?
- Synthesis : Common routes involve halogenation of furan-2,5-dione derivatives using brominating agents. For example, reactions with phosphorus reagents (e.g., phosphites) proceed via nucleophilic substitution at the C-3 or C-4 position, leading to brominated intermediates .
- Characterization : Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm substitution patterns.
- X-ray Crystallography : For resolving crystal structures (e.g., C–H⋯H or Br⋯Br interactions in halogenated derivatives) .
- Mass Spectrometry : To verify molecular weight and purity.
- Data Table : Example crystallographic parameters from a related brominated furan derivative (CCDC 1828960):
Parameter | Value |
---|---|
Space group | P-1 |
a, b, c (Å) | 9.512, 10.203, 12.345 |
α, β, γ (°) | 90.0, 95.2, 105.5 |
Q. What are the common challenges in achieving regioselectivity during Pd-catalyzed C–H arylation reactions involving this compound derivatives?
- Challenges : Competing pathways for aryl group insertion at C-2, C-3, or C-5 positions due to electronic and steric effects.
- Solutions :
- Ligand Design : Use of bulky ligands (e.g., phosphines) to direct selectivity .
- Substrate Prefunctionalization : Introducing directing groups to stabilize transition states.
- Reaction Optimization : Screening solvents (e.g., DMA, DMF) and temperatures to favor desired regiochemistry .
Advanced Research Questions
Q. How can computational methods like DFT be integrated with experimental data to resolve contradictions in proposed reaction mechanisms of this compound?
- Case Study : Evidence for competing pathways (Route A: C-3 substitution vs. Route B: C-4 attack followed by carbene formation) was resolved using DFT calculations. The energy barrier for C-4 attack was ~10 kJ/mol lower, favoring Route B .
- Methodology :
DFT Calculations : Geometry optimization and transition-state analysis (e.g., Gaussian09 at B3LYP/6-31G* level).
Kinetic Experiments : Monitoring intermediate formation via in situ IR or NMR.
Isotopic Labeling : C-labeled substrates to trace bond reorganization .
Q. What strategies are effective in designing this compound derivatives for evaluating biological activity, and how are structural modifications correlated with functional outcomes?
- Design Strategies :
- Bioisosteric Replacement : Substituting bromine with other halogens (e.g., Cl, F) to modulate lipophilicity.
- Hybrid Scaffolds : Incorporating arylpiperazine moieties for CNS-targeted activity (e.g., 5-HT1A receptor affinity) .
- Functional Correlation :
- In Vitro Assays : GABA-transaminase inhibition (IC values) linked to substituent electronegativity .
- SAR Analysis : Quantitative structure-activity relationship (QSAR) models to predict bioactivity .
Q. When encountering conflicting data on reaction pathways (e.g., nucleophilic attack at C-3 vs. C-4), what analytical frameworks are recommended for systematic resolution?
- Framework :
Controlled Experiments : Varying reaction conditions (e.g., solvent polarity, temperature) to isolate intermediates.
Cross-Validation : Combining NMR, HPLC, and mass spectrometry to detect transient species.
Properties
IUPAC Name |
3-bromofuran-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrO3/c5-2-1-3(6)8-4(2)7/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRMWCKXOZFJGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)OC1=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70207988 | |
Record name | Bromomaleic anhydride | |
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Molecular Weight |
176.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | Bromomaleic anhydride | |
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CAS No. |
5926-51-2 | |
Record name | 3-Bromo-2,5-furandione | |
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Record name | Bromomaleic anhydride | |
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Record name | BROMOMALEIC ANHYDRIDE | |
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Retrosynthesis Analysis
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